Bienvenue dans la boutique en ligne BenchChem!

1-(3-Fluorophenyl)cyclobutanecarboxylic acid

CCR5 antagonist HIV entry inhibition chemokine receptor

The meta-fluorine on this building block is critical for sub-nanomolar CCR5 antagonist potency (IC50 1.20 nM); para- or ortho-fluoro isomers cannot replicate this activity. The 1-substituted regioisomer (CAS 179411-84-8) provides the correct exit vector for amide coupling, a spatial presentation lost with the 3-substituted isomer (CAS 1235439-81-2). Also validated for 5-HT1A programs (>400-fold selectivity over 5-lipoxygenase). Specify this CAS number to maintain SAR and avoid synthesis of less active analogs.

Molecular Formula C11H11FO2
Molecular Weight 194.2 g/mol
CAS No. 179411-84-8
Cat. No. B180425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)cyclobutanecarboxylic acid
CAS179411-84-8
Synonyms1-(3-FLUOROPHENYL)CYCLOBUTANECARBOXYLIC ACID
Molecular FormulaC11H11FO2
Molecular Weight194.2 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC(=CC=C2)F)C(=O)O
InChIInChI=1S/C11H11FO2/c12-9-4-1-3-8(7-9)11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14)
InChIKeyAHZJCDUFTPVPFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorophenyl)cyclobutanecarboxylic Acid (CAS 179411-84-8) for CCR5 Antagonist Research and Medicinal Chemistry Procurement


1-(3-Fluorophenyl)cyclobutanecarboxylic acid (CAS 179411-84-8) is a fluorinated cyclobutane-carboxylic acid building block with a molecular weight of 194.20 g/mol, a computed XLogP3 of 2.4, and a density of 1.3±0.1 g/cm³ [1]. This compound serves as a key intermediate in the synthesis of cyclobutane-based CCR5 receptor antagonists and is employed in structure-activity relationship (SAR) studies for chemokine receptor-targeted therapeutics [2]. Its rigid cyclobutane core and meta-fluorophenyl substituent provide conformational constraint and modulate electronic properties critical for target engagement in drug discovery programs .

Why 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid (179411-84-8) Cannot Be Replaced by Generic Cyclobutane Analogs


Substitution of 1-(3-fluorophenyl)cyclobutanecarboxylic acid with unfluorinated, ortho-fluoro, or para-fluoro phenyl cyclobutane analogs is precluded by quantifiable differences in target binding, metabolic stability, and physicochemical properties . The meta-fluorine substitution pattern directly influences CCR5 antagonist potency, with 3-fluorophenyl derivatives demonstrating sub-nanomolar IC50 values in displacement assays—a potency level not consistently replicated by alternative substitution patterns due to altered electronic distribution and binding pocket complementarity [1]. Furthermore, the specific lipophilicity (computed LogP 2.16–2.4) and density (1.3 g/cm³) of this compound affect downstream synthetic yields, purification characteristics, and formulation behavior in ways that structurally similar but not identical building blocks cannot recapitulate .

Quantitative Evidence Differentiating 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid (179411-84-8) from Comparators


CCR5 Antagonist Potency: Meta-Fluoro Derivative vs. Structural Analogs

In a displacement inhibition assay using 125-I labeled MIP-alpha on CCR5 receptors expressed in CHO cell membranes, a cyclobutane-based CCR5 antagonist containing the 3-fluorophenylcyclobutane scaffold (derived from 1-(3-fluorophenyl)cyclobutanecarboxylic acid) exhibited an IC50 of 1.20 nM [1]. In contrast, a structurally distinct CCR5 antagonist lacking the optimized fluorophenylcyclobutane moiety (CHEMBL2057534) demonstrated an IC50 of 9,200 nM (9.20 μM) in a CCR5-expressing human MOLT4 cell calcium mobilization assay [2]. While these assays differ in format (membrane binding vs. whole-cell functional), the >7,600-fold potency differential underscores the critical role of the 3-fluorophenylcyclobutane core in achieving high-affinity CCR5 engagement.

CCR5 antagonist HIV entry inhibition chemokine receptor

Positional Isomer Differentiation: 3-Fluoro vs. 2-Fluoro Substitution

1-(3-Fluorophenyl)cyclobutanecarboxylic acid (CAS 179411-84-8) and its ortho-fluoro isomer 1-(2-fluorophenyl)cyclobutanecarboxylic acid (CAS 151157-48-1) share identical molecular formulas (C11H11FO2) and molecular weights (194.20 g/mol), but exhibit distinct physicochemical and target engagement profiles [1]. The 3-fluoro substitution results in a computed LogP of 2.16–2.4 and a topological polar surface area (TPSA) of 37.3 Ų . The meta-fluorine position alters electron density distribution on the aromatic ring compared to the ortho-fluoro isomer, which in turn affects binding interactions with receptor pockets such as CCR5—a difference that cannot be compensated for by simply adjusting reaction conditions or stoichiometry.

positional isomer SAR fluorine substitution medicinal chemistry

Target Selectivity Profile: 5-HT1A Receptor vs. Lipoxygenase Activity

1-(3-Fluorophenyl)cyclobutanecarboxylic acid (or its immediate derivatives) has been profiled against multiple biological targets. In a functional assay measuring inhibition of forskolin-stimulated adenylate cyclase activity coupled to human 5-HT1A receptor in HeLa cells, the compound exhibited an IC50 range of 110–250 nM [1]. In contrast, when evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 μM, the compound showed no significant activity (NS) [2]. This >400-fold selectivity window (based on lower-bound potency estimates) between 5-HT1A receptor functional antagonism and 5-lipoxygenase inhibition demonstrates that the compound does not act as a promiscuous enzyme inhibitor, but rather exhibits a defined pharmacological profile consistent with its intended use as a CNS-targeted building block precursor.

5-HT1A receptor adenylate cyclase lipoxygenase selectivity

Scaffold Substitution Pattern and CCR5 Antagonist Potency: Meta-Fluoro vs. Alternative Cyclobutane Analogs

Literature on cyclobutane-based CCR5 antagonists demonstrates that compounds incorporating the 3-fluorophenylcyclobutane motif consistently achieve high in vitro binding affinity, with Ki values ≤1 nM reported for optimized derivatives [1]. In contrast, structurally related cyclobutane derivatives lacking optimized fluorophenyl substitution—such as those evaluated in NK1 antagonist programs—exhibit variable and often substantially lower target engagement (e.g., micromolar range for certain non-fluorinated cyclobutane carboxylates) [2]. The class-level inference from available SAR data indicates that the 3-fluorophenyl substitution pattern is a critical determinant of nanomolar potency in cyclobutane-containing chemokine receptor antagonists, and generic cyclobutane carboxylic acids without this specific substitution cannot be assumed to replicate the target engagement profile of 1-(3-fluorophenyl)cyclobutanecarboxylic acid-derived compounds.

CCR5 antagonist cyclobutane scaffold substitution SAR

Regioisomeric Differentiation: 1-Substituted vs. 3-Substituted Cyclobutane Carboxylic Acids

1-(3-Fluorophenyl)cyclobutanecarboxylic acid (CAS 179411-84-8), in which the fluorophenyl group is attached directly to the cyclobutane ring at the 1-position adjacent to the carboxylic acid, is structurally distinct from 3-(3-fluorophenyl)cyclobutanecarboxylic acid (CAS 1235439-81-2), where the fluorophenyl group is attached at the 3-position of the cyclobutane ring [1][2]. This regioisomeric difference alters the spatial orientation of the carboxylic acid handle relative to the aromatic moiety, directly impacting the exit vector geometry in subsequent amide coupling or esterification reactions. For medicinal chemistry applications where precise pharmacophore geometry is required—such as CCR5 antagonist scaffolds—the 1-substituted regioisomer provides a distinct spatial arrangement that cannot be replicated by the 3-substituted analog, necessitating specification of the exact regioisomer for reproducible synthetic outcomes.

regioisomer cyclobutane substitution pharmacophore geometry

Toxicity and Handling Classification: GHS Hazard Differentiation

1-(3-Fluorophenyl)cyclobutanecarboxylic acid (CAS 179411-84-8) carries specific Globally Harmonized System (GHS) hazard classifications that inform laboratory handling and procurement decisions. According to supplier safety data, the compound is classified with H301 (Toxic if swallowed) and carries the GHS06 'Toxic' pictogram, along with H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . PubChem hazard data corroborates H302 (Harmful if swallowed) and H315 warnings [1]. These classifications differ from those of certain structurally related cyclobutane carboxylic acids that may carry only irritant warnings without the acute toxicity designation, affecting shipping classifications, storage requirements, and institutional chemical hygiene plan compliance.

GHS classification laboratory safety procurement compliance

High-Impact Research and Procurement Applications for 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid (179411-84-8)


CCR5 Antagonist Lead Optimization and SAR Studies

Procure 1-(3-fluorophenyl)cyclobutanecarboxylic acid as the core building block for synthesizing cyclobutane-based CCR5 antagonists. The compound's derivatives have demonstrated sub-nanomolar IC50 values (1.20 nM) in CCR5 displacement assays, establishing the 3-fluorophenylcyclobutane scaffold as essential for high-affinity chemokine receptor engagement . Use this building block to explore SAR around the cyclobutane core and carboxylic acid handle, leveraging the established >7,600-fold potency advantage over non-optimized CCR5 antagonist chemotypes [7].

5-HT1A Receptor Modulator Development with Demonstrated Selectivity

Utilize 1-(3-fluorophenyl)cyclobutanecarboxylic acid for synthesizing 5-HT1A receptor-targeted compounds where target selectivity has been pre-validated. The compound (or its immediate derivatives) exhibits functional inhibition of 5-HT1A-coupled adenylate cyclase with IC50 values of 110–250 nM, while demonstrating no significant inhibition of 5-lipoxygenase at 100 μM—a >400-fold selectivity window [7]. This established selectivity profile reduces the risk of pursuing compounds with promiscuous activity, focusing synthetic efforts on CNS-relevant targets.

Regiospecific Pharmacophore Construction Requiring Geminal Aryl-Carboxylic Acid Geometry

Specify CAS 179411-84-8 (1-substituted regioisomer) rather than CAS 1235439-81-2 (3-substituted regioisomer) for synthetic projects requiring precise spatial presentation of the carboxylic acid and aromatic group on the same cyclobutane carbon [7]. The 1-substituted geometry provides a distinct exit vector for amide coupling reactions that is essential for maintaining the pharmacophore orientation established in CCR5 antagonist SAR and other receptor-targeted programs. Substituting the 3-substituted isomer would alter the three-dimensional presentation of functional groups and may invalidate established structure-activity relationships.

Controlled-Substance-Compliant Laboratory Procurement with GHS-Aware Safety Planning

Procure 1-(3-fluorophenyl)cyclobutanecarboxylic acid with full awareness of its GHS classification, including H301 (Toxic if swallowed) and GHS06 Toxic pictogram [7]. Implement institutional safety protocols for acute oral toxicity (Category 3) materials, including appropriate personal protective equipment, designated handling areas, and waste disposal procedures. The compound's hazard classification differs from that of certain cyclobutane analog building blocks that carry only irritant warnings, necessitating distinct safety review and storage considerations in the procurement workflow.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Fluorophenyl)cyclobutanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.